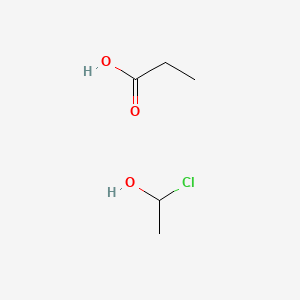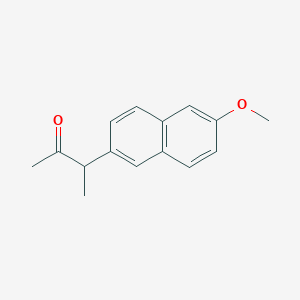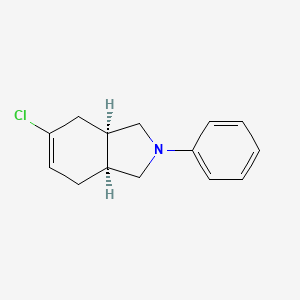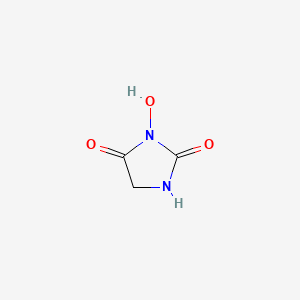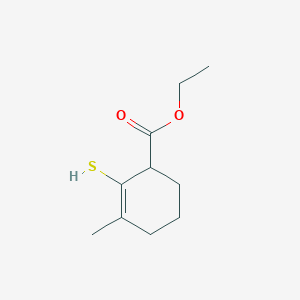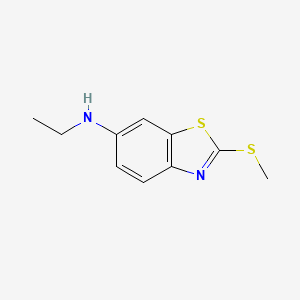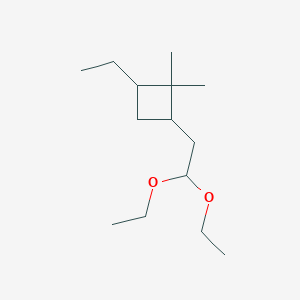
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is an organic compound with the molecular formula C12H24O2. This compound is characterized by its cyclobutane ring structure, which is substituted with ethyl and dimethyl groups, as well as a diethoxyethyl side chain. It is a colorless liquid that is soluble in organic solvents and has various applications in chemical synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene under high-pressure conditions.
Introduction of Substituents: The ethyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Attachment of the Diethoxyethyl Side Chain: The diethoxyethyl group can be attached through a nucleophilic substitution reaction using diethyl ether and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the diethoxyethyl group with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Azides, thiols
科学研究应用
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyethyl group can undergo hydrolysis to form reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzene, (2,2-diethoxyethyl)-: This compound has a similar diethoxyethyl group but differs in its aromatic benzene ring structure.
Diethyl 2,2-diethoxyethylphosphonate: This compound contains a phosphonate group instead of a cyclobutane ring.
Uniqueness
2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. The combination of the cyclobutane ring with the diethoxyethyl side chain makes it a versatile intermediate in organic synthesis and industrial applications.
属性
CAS 编号 |
58558-24-0 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2-(2,2-diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane |
InChI |
InChI=1S/C14H28O2/c1-6-11-9-12(14(11,4)5)10-13(15-7-2)16-8-3/h11-13H,6-10H2,1-5H3 |
InChI 键 |
CHNKHOHCVSQGKC-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(C1(C)C)CC(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


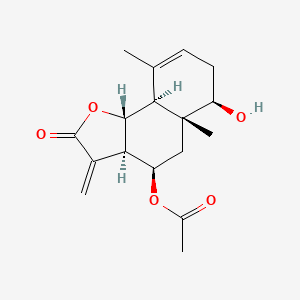
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)

![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)

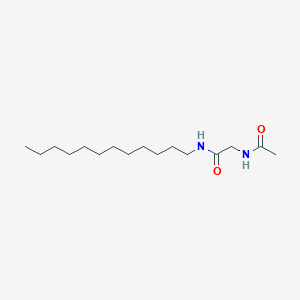

![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
